molecular formula C21H19FN2O B11080747 Indazol-4-one, 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-

Indazol-4-one, 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-

Cat. No.: B11080747
M. Wt: 334.4 g/mol
InChI Key: XJEHDQSJBHXWSJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroacetophenone with hydrazine hydrate can yield the corresponding hydrazone, which upon further cyclization and functionalization, leads to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis is an environmentally friendly approach that can be conducted under mild conditions, reducing the risk of racemization and other side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the fluorophenyl group enhances its binding affinity through π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one apart is its unique tetrahydroindazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H19FN2O/c1-13-12-18-19(21(25)14(13)2)20(15-8-10-16(22)11-9-15)24(23-18)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3

InChI Key

XJEHDQSJBHXWSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NN(C(=C2C(=O)C1C)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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